4-bromo-N-(2-nitrobenzyl)aniline

Overview

Description

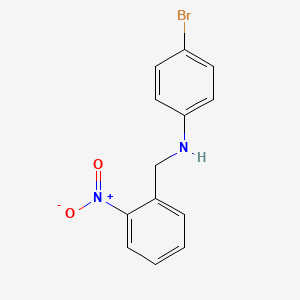

4-Bromo-N-(2-nitrobenzyl)aniline is an organic compound with the molecular formula C13H11BrN2O2 It is a derivative of aniline, where the aniline nitrogen is substituted with a 2-nitrobenzyl group and the aromatic ring is substituted with a bromine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-nitrobenzyl)aniline typically involves a multi-step process:

Nitration: The starting material, benzylamine, undergoes nitration to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

Bromination: The nitrated product is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the para position.

Coupling Reaction: Finally, the brominated nitrobenzyl compound is coupled with aniline under basic conditions to form this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(2-nitrobenzyl)aniline can undergo various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the aniline nitrogen, to form N-oxides or other oxidized derivatives

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

Major Products Formed

Reduction: 4-bromo-N-(2-aminobenzyl)aniline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: N-oxides or other oxidized derivatives

Scientific Research Applications

Nonlinear Optical Materials

One of the prominent applications of 4-bromo-N-(2-nitrobenzyl)aniline is in the development of nonlinear optical (NLO) materials. Research has shown that derivatives of this compound exhibit significant second harmonic generation (SHG) efficiency, making them suitable for photonic applications. For example, single crystals of 4-bromo-2-nitroaniline have been grown using solvent evaporation techniques and characterized for their optical properties .

| Property | Value |

|---|---|

| Crystal Growth Method | Solvent Evaporation |

| Solvent Used | Ethanol |

| SHG Efficiency | High |

Pharmaceuticals

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as antipsychotic agents and other therapeutic applications. For instance, 4-bromo-2-nitrophenyl acetic acid, derived from similar precursors, has been identified as a key ingredient in the synthesis of Ziprasidone, an atypical antipsychotic .

Dyes and Pigments

This compound and its derivatives are also utilized in the dye industry due to their vibrant colors and stability. The nitro group enhances the electron-withdrawing capacity of the molecule, which can improve dye properties such as lightfastness and solubility.

Agricultural Chemicals

The compound is being investigated for use in agricultural chemicals, where it can act as a precursor to herbicides or fungicides. The incorporation of bromine and nitro groups into agrochemical structures can enhance biological activity against pests .

Case Studies

Several studies highlight the practical applications of this compound:

- Study on NLO Properties : A study published in CrystEngComm demonstrated that single crystals derived from 4-bromo-2-nitroaniline exhibited remarkable NLO properties suitable for laser frequency doubling applications .

- Pharmaceutical Development : Research published in Bioorganic & Medicinal Chemistry Letters detailed the synthesis of various analogs based on this compound, leading to compounds with improved efficacy against specific psychiatric disorders.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-nitrobenzyl)aniline depends on its specific application

Molecular Targets: It can bind to enzymes, receptors, or other proteins, affecting their function.

Pathways Involved: The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects

Comparison with Similar Compounds

4-Bromo-N-(2-nitrobenzyl)aniline can be compared with other similar compounds such as:

4-Bromo-N-(4-nitrobenzyl)aniline: Similar structure but with the nitro group at the para position.

4-Chloro-N-(2-nitrobenzyl)aniline: Similar structure but with a chlorine atom instead of bromine.

4-Fluoro-N-(2-nitrobenzyl)aniline: Similar structure but with a fluorine atom instead of bromine

These compounds share similar chemical properties but may differ in their reactivity and applications due to the different substituents on the aromatic ring.

Biological Activity

4-Bromo-N-(2-nitrobenzyl)aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance.

This compound possesses a bromine substituent and a nitro group, which can influence its reactivity and biological interactions. The chemical structure is represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the nitro group may enhance its electrophilic character, allowing it to participate in nucleophilic attacks or enzyme inhibition. This compound has been noted for its potential to inhibit various enzyme activities by binding to active sites, leading to altered cellular pathways and effects on cell proliferation and apoptosis.

Biological Activity Overview

The biological activities reported for this compound include:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against certain bacterial strains.

- Cytotoxicity : In vitro assays indicate that it may possess cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.

- Enzyme Inhibition : It has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways.

Case Studies

- Antimicrobial Studies :

- Cytotoxicity Assays :

- Enzyme Inhibition :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-N-(2-nitrobenzyl)aniline, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-bromoaniline with 2-nitrobenzyl chloride in the presence of a base (e.g., NaOH) under controlled temperatures (40–60°C) yields the target compound. Solvent choice (e.g., DMF or THF) and reaction time significantly affect purity and yield. Prolonged heating may lead to nitro group reduction, requiring inert atmospheres (N₂/Ar) to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the aromatic substitution pattern and nitro/amine group positions. For instance, the benzylic CH₂ group adjacent to the nitro moiety appears as a singlet near δ 4.5–5.0 ppm .

- IR : Stretching frequencies for NO₂ (1520–1350 cm⁻¹) and NH (3300–3500 cm⁻¹) validate functional groups .

- X-ray crystallography : Resolves steric effects from the nitrobenzyl group, with SHELX software used for structure refinement .

Q. What are the common chemical reactions involving this compound?

- Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, forming 4-bromo-N-(2-aminobenzyl)aniline, a precursor for pharmaceuticals .

- Bromine substitution : Suzuki-Miyaura coupling replaces Br with aryl/heteroaryl groups for tailored electronic properties .

Advanced Research Questions

Q. How does the photochemical behavior of this compound influence its reactivity in NO-release applications?

Under UV irradiation, the nitrobenzyl group undergoes cleavage, releasing nitric oxide (NO) via a two-step mechanism:

- Step 1 : Photolysis of the N-nitrosoamine moiety generates an anilinyl radical and NO.

- Step 2 : Subsequent degradation of the nitrobenzyl residue produces o-nitrosobenzaldehyde and aniline derivatives . Kinetic studies using HPLC reveal faster NO release compared to analogs lacking bromine, attributed to bromine’s electron-withdrawing effects .

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For example:

- Tautomerism : The NH proton may exchange rapidly in DMSO-d₆, broadening signals. Using CDCl₃ or low-temperature NMR (e.g., –40°C) stabilizes conformers .

- Crystallographic validation : Resolve ambiguities in substitution patterns (e.g., para vs. ortho bromine) via single-crystal XRD .

Q. What role does this compound play in designing hole-transport materials for organic electronics?

Derivatives of this compound serve as intermediates in synthesizing triarylamine-based polymers (e.g., TFB). These polymers exhibit high hole mobility (10⁻³–10⁻² cm²/V·s) due to:

- Planar aromatic systems : Facilitate π-π stacking.

- Bromine substituents : Enable cross-coupling reactions (e.g., Suzuki) to introduce electron-deficient units, enhancing charge transport in OLEDs and perovskite solar cells .

Q. How do structural modifications (e.g., halogen position, substituent bulk) alter the biological activity of this compound?

Comparative studies using analogs reveal:

- Bromine at para position : Increases lipophilicity (logP ≈ 3.2), enhancing blood-brain barrier penetration for CNS drug candidates .

- Nitrobenzyl vs. cyclopropylmethyl groups : The nitro group improves binding to nitroreductase enzymes (IC₅₀ = 1.2 μM vs. 8.7 μM for cyclopropylmethyl analogs) .

Q. Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to map temperature, solvent, and catalyst effects on yield .

- Mechanistic Studies : Employ time-resolved FTIR or EPR to track photolytic intermediates .

- Material Characterization : Pair grazing-incidence XRD with DFT calculations to correlate polymer morphology with device performance .

Properties

IUPAC Name |

4-bromo-N-[(2-nitrophenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O2/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16(17)18/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAGDTNOLBEPAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.